molecular formula C11H16N2O2 B268663 1-(2-Furylmethyl)-3-piperidinecarboxamide

1-(2-Furylmethyl)-3-piperidinecarboxamide

Cat. No. B268663
M. Wt: 208.26 g/mol
InChI Key: PXPNRPMGJSXBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furylmethyl)-3-piperidinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields.

Mechanism of Action

The mechanism of action of FMP is not fully understood. However, studies have suggested that FMP exerts its effects through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiac function. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMP in lab experiments is its potent anticancer activity and neuroprotective effects. FMP has also been found to have cardioprotective effects, making it a potential candidate for therapeutic application in cardiovascular diseases. However, one of the limitations of using FMP in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for FMP research. Firstly, further studies are needed to elucidate the exact mechanism of action of FMP. Secondly, studies are needed to investigate the potential therapeutic application of FMP in other fields such as immunology and infectious diseases. Finally, efforts should be made to develop more cost-effective and efficient synthesis methods for FMP to make it more accessible for scientific research.
In conclusion, FMP is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields. Further research is needed to fully understand the mechanism of action of FMP and to investigate its potential therapeutic application in other fields.

Synthesis Methods

FMP can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with acetic anhydride, followed by the reaction of the intermediate product with piperidine-3-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic application in various fields such as cancer research, neurology, and cardiovascular diseases. FMP has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMP has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.

properties

Product Name

1-(2-Furylmethyl)-3-piperidinecarboxamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14)

InChI Key

PXPNRPMGJSXBEM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.